N-(butan-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The mechanism of action of N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness
What sets N-SEC-BUTYL-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE apart is its unique sec-butyl and propanamide substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H21N3O3 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-3-10(2)17-14(20)9-8-13-16(22)18-12-7-5-4-6-11(12)15(21)19-13/h4-7,10,13H,3,8-9H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
RXVDQQZIIOZRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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